molecular formula C10H9NO3S B13031692 Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate

Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate

Cat. No.: B13031692
M. Wt: 223.25 g/mol
InChI Key: QDELQIOIJCKOFZ-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyridine ring, with a methyl ester and a hydroxyl group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality Methyl 7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Methyl 7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]pyridine derivatives: These compounds share the same core structure but differ in the functional groups attached.

    Pyridine derivatives: These compounds have a pyridine ring but lack the fused thieno ring.

Uniqueness

Methyl 7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate is unique due to its specific combination of functional groups and fused ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 3-methyl-7-oxo-6H-thieno[2,3-c]pyridine-4-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-5-4-15-8-7(5)6(10(13)14-2)3-11-9(8)12/h3-4H,1-2H3,(H,11,12)

InChI Key

QDELQIOIJCKOFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=CNC2=O)C(=O)OC

Origin of Product

United States

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